molecular formula C9H8Br2O2 B153948 Methyl 2-bromo-4-(bromomethyl)benzoate CAS No. 128577-48-0

Methyl 2-bromo-4-(bromomethyl)benzoate

Cat. No. B153948
M. Wt: 307.97 g/mol
InChI Key: ZTDXOVAPGGNGSD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(bromomethyl)benzoate is a compound that can be synthesized through various chemical reactions involving bromine-containing reagents and benzoate derivatives. The compound is characterized by the presence of bromine atoms and a bromomethyl group attached to a benzoate structure.

Synthesis Analysis

The synthesis of related brominated benzoate compounds has been demonstrated in several studies. For instance, a regioselective 2,4-dibromohydration of conjugated enynes has been reported, leading to the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is an important synthon for further chemical transformations . Additionally, the total synthesis of a biologically active natural product starting from a brominated phenyl methanol derivative has been achieved, showcasing the potential for complex molecule construction from simpler brominated benzoates .

Molecular Structure Analysis

The molecular structure of brominated benzoate compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined using single-crystal X-ray diffraction, and its molecular properties were investigated using density functional theory (DFT) . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have provided insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π that influence the packing of these molecules in the solid state .

Chemical Reactions Analysis

Brominated benzoate compounds participate in a variety of chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with a brominated benzoate structure, has been used in reactions with dimethyl malonate and methyl acetoacetate to afford Michael adducts, demonstrating the reactivity of the brominated benzoate moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoates are influenced by the presence of bromine atoms and the specific substituents on the benzoate ring. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds have been compared, revealing the importance of hydrogen bonding and halogen interactions in determining the solid-state architecture of these molecules . Additionally, the synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate have shown that the substitution pattern on the benzoate ring can affect the photochemical properties of the compound .

Scientific Research Applications

Organic Synthesis and Precursor Applications

Methyl 2-bromo-4-(bromomethyl)benzoate serves as a significant precursor in organic synthesis, contributing to the development of compounds with diverse pharmacological activities. Its role as an active scaffold makes it an excellent precursor for new bioactive molecule discovery, with applications in antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral drug development. The versatility of Methyl 2-formyl benzoate, closely related in structure and reactivity, underlines the potential of Methyl 2-bromo-4-(bromomethyl)benzoate in synthetic chemistry, offering a pathway to a wide array of medical products through various synthetic routes (Farooq & Ngaini, 2019).

Advanced Oxidation Processes (AOPs)

The degradation of pharmaceuticals and persistent organic pollutants in water through Advanced Oxidation Processes (AOPs) is a critical area of environmental research. Compounds like Methyl 2-bromo-4-(bromomethyl)benzoate, through their chemical transformations, contribute to understanding the mechanisms of pollutant degradation, by-product formation, and the efficacy of AOPs in water treatment. The exploration of AOPs for the removal of contaminants underscores the importance of such compounds in environmental chemistry and safety (Qutob et al., 2022).

Environmental Impact Studies

The examination of the environmental fate and behavior of brominated compounds, including those similar to Methyl 2-bromo-4-(bromomethyl)benzoate, is vital in assessing the ecological impact of industrial chemicals. Studies on the occurrence, degradation, and persistence of these compounds in aquatic and terrestrial environments provide essential data for environmental risk assessments and regulatory policies. Such research informs strategies for pollution control and the development of less harmful chemical alternatives (Koch & Sures, 2018).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, Methyl 2-bromo-4-(bromomethyl)benzoate's derivatives play a role in the synthesis of novel materials with unique properties. The chemical's reactivity and structural characteristics enable the development of advanced materials for a range of applications, including drug delivery systems, functionalized biomaterials, and nanocomposites. This area of research holds promise for breakthroughs in medical therapies, sustainable materials, and nano-engineered solutions to complex problems (Petzold-Welcke et al., 2014).

Safety And Hazards

“Methyl 2-bromo-4-(bromomethyl)benzoate” is considered hazardous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and wearing personal protective equipment .

properties

IUPAC Name

methyl 2-bromo-4-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDXOVAPGGNGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600131
Record name Methyl 2-bromo-4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-4-(bromomethyl)benzoate

CAS RN

128577-48-0
Record name Methyl 2-bromo-4-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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